molecular formula C13H13Cl2NO3 B7772138 methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate

methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate

Cat. No.: B7772138
M. Wt: 302.15 g/mol
InChI Key: OTSDNXRQUNRWDO-XFFZJAGNSA-N
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Description

Compound “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” is a chemical entity listed in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” involves specific synthetic routes and reaction conditions. One common method includes the use of cyclodextrins for the formation of inclusion complexes. This process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques is essential to maintain consistency and quality in the production process.

Chemical Reactions Analysis

Types of Reactions: Compound “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds .

Scientific Research Applications

Compound “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the compound’s structure and the context of its application .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate” include other cyclodextrin inclusion complexes and derivatives. These compounds share structural similarities and may exhibit comparable properties and applications .

Uniqueness: The uniqueness of compound “this compound” lies in its specific structure and the resulting properties that differentiate it from other similar compounds. Its ability to form stable inclusion complexes and its versatile reactivity make it a valuable compound in various scientific fields .

Properties

IUPAC Name

methyl (Z)-2-(2,4-dichlorobenzoyl)-3-(methylamino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO3/c1-7(16-2)11(13(18)19-3)12(17)9-5-4-8(14)6-10(9)15/h4-6,16H,1-3H3/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSDNXRQUNRWDO-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)C(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C(=O)C1=C(C=C(C=C1)Cl)Cl)/C(=O)OC)/NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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